REACTION_CXSMILES
|
[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.[OH:11][C:12]12[CH2:21][CH:16]3[CH2:17][CH:18]([CH2:20][C:14]([OH:22])([CH2:15]3)[CH2:13]1)[CH2:19]2.ClCCCl.S(=O)(=O)(O)[OH:28].[CH:32]([OH:34])=[O:33]>>[OH:11][C:12]12[CH2:21][CH:16]3[CH2:17][CH:18]([CH2:20][C:14]([OH:22])([CH2:15]3)[CH2:13]1)[CH2:19]2.[C:1]12([C:14]([OH:22])=[O:28])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][C:3]([C:32]([OH:34])=[O:33])([CH2:4]3)[CH2:2]1)[CH2:8]2
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12CC3CC(CC(C1)C3)C2
|
Name
|
2-methacryloyloxy-2-(3-(2-hydroxy-2-propyl)1-1-adamantyl)propane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
OC12CC3(CC(CC(C1)C3)C2)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
800 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Next, a four-necked flask equipped with a stirrer
|
Type
|
ADDITION
|
Details
|
was dropped into the flask for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Thereafter, the contents of the flask were reacted at 25° C. for 10 h
|
Duration
|
10 h
|
Type
|
CUSTOM
|
Details
|
The resultant reaction solution
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
CUSTOM
|
Details
|
precipitated crystals
|
Type
|
WASH
|
Details
|
The thus separated crystals were washed with water
|
Name
|
|
Type
|
product
|
Smiles
|
OC12CC3(CC(CC(C1)C3)C2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1000 g |
Name
|
|
Type
|
product
|
Smiles
|
C12(CC3(CC(CC(C1)C3)C2)C(=O)O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 140 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |